molecular formula C12H13FN2O B6358445 1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1092295-70-9

1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6358445
CAS No.: 1092295-70-9
M. Wt: 220.24 g/mol
InChI Key: XIBIDSZZCWHGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a fluorinated pyrazoline derivative characterized by a 2-fluorophenyl group at position 1 and an isopropyl substituent at position 3 of the pyrazoline ring. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antimicrobial, antitumor, and antioxidant properties . Structural analysis of such compounds often employs X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule refinement .

Properties

IUPAC Name

2-(2-fluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-8(2)10-7-12(16)15(14-10)11-6-4-3-5-9(11)13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBIDSZZCWHGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2-fluorobenzaldehyde with isopropyl hydrazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Functionalization Reactions

The α,β-unsaturated carbonyl group enables diverse functionalization:

Thiazole Ring Formation

Reaction with phenacyl bromide derivatives under reflux conditions yields thiazole hybrids:

text
General reaction: Pyrazolone + RCOCH2Br → Thiazole-linked hybrid + H2O
  • Conditions : Ethanol, triethylamine, 2–5 hr reflux

  • Yields : 77–90% for derivatives with fluorophenyl substituents

  • Example Product : 4-(Benzofuran-2-yl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Triazole Conjugation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole moieties:

  • Reagents : Propargyl bromide, sodium azide, CuSO4/ascorbate

  • Key Feature : Maintains pyrazolone core while enhancing π-π stacking capabilities

Comparative Reactivity with Structural Analogs

Fluorine positioning significantly influences electronic effects and reaction outcomes:

Analog StructureReactivity DifferenceSource
1-(4-Fluorophenyl) derivativeHigher chalcone condensation yields (85% vs. 72%)
Non-fluorinated pyrazoloneReduced thiazole formation efficiency (60% vs. 89%)

The 2-fluorophenyl group increases electrophilicity at C-4, accelerating nucleophilic attacks during heterocycle formation .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Degrades above pH 2, releasing 2-fluoroaniline derivatives

  • Basic Conditions (pH > 10) : Undergoes ring-opening to form hydrazine-carboxylate intermediates

Biological Activity Correlation

Electron-withdrawing fluorine enhances binding to enzymatic targets:

  • MIC Improvement : 4-Fluoro substitution reduces MIC against Mtb H37Rv from 5.71 μM (parent) to 4.28 μM

  • Docking Studies : Fluorine participates in halogen bonding with COX-2 (ΔG = -9.2 kcal/mol)

This comprehensive analysis demonstrates the compound's synthetic flexibility and structure-reactivity relationships critical for pharmaceutical development.

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of pyrazolone compounds exhibit significant antimicrobial activity. Studies have shown that 1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one demonstrates effectiveness against various bacterial strains. This property is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic pathways .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for the treatment of inflammatory diseases such as arthritis .

Analgesic Activity
Preliminary studies indicate that this compound may possess analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action may involve the inhibition of cyclooxygenase enzymes, leading to reduced pain perception .

Synthetic Utility

This compound serves as an intermediate in the synthesis of more complex organic molecules. The compound's unique structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties. For instance, researchers have successfully utilized it in the synthesis of novel pyrazolone derivatives with improved efficacy against specific targets .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazolone derivatives, including this compound. The results indicated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting potential for development into a new antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

In another research project focused on inflammatory diseases, this compound was tested in animal models of arthritis. The treatment group exhibited reduced swelling and joint pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in the joints of treated animals, supporting its potential use in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dihydropyrazolone core may contribute to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

  • Substituent Differences : The 3-chlorophenyl analog replaces fluorine with chlorine at the phenyl ring. Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in weaker dipole interactions but stronger inductive electron-withdrawing effects.
  • Molecular Weight : The molecular weight increases to 236.7 g/mol (vs. ~220–225 g/mol for the fluorinated compound) due to chlorine’s higher atomic mass .

b. 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one

  • Structural Complexity : This compound features a 4-chlorophenyl group and an additional propan-1-one moiety. The extended conjugation from the ketone group may enhance UV absorption properties, useful in spectroscopic analysis.
  • Crystallography : Crystallizes in a triclinic system (space group P1), with unit cell parameters a = 6.6042 Å, b = 10.1188 Å, c = 14.4806 Å . Comparable data for the fluorinated compound is lacking, but fluorine’s smaller size might lead to tighter crystal packing.

c. 3-[(4-Fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one

  • Substituent Variation: The amino group at position 3 introduces hydrogen-bonding capability, increasing solubility in polar solvents. This contrasts with the isopropyl group in the target compound, which enhances hydrophobicity .
  • Pharmacological Profile: Amino-substituted pyrazolines often exhibit enhanced antimicrobial activity due to improved interaction with bacterial enzymes .
Physicochemical Properties
Property 1-(2-Fluorophenyl) Analog (Target) 1-(3-Chlorophenyl) Analog 1-{3-(4-Chlorophenyl)...propan-1-one
Molecular Formula C₁₂H₁₃FN₂O (est.) C₁₂H₁₃ClN₂O C₂₁H₂₃ClN₂O
Molecular Weight (g/mol) ~220–225 236.7 354.86
Key Substituents 2-Fluorophenyl, isopropyl 3-Chlorophenyl, isopropyl 4-Chlorophenyl, propan-1-one
Potential Bioactivity Antimicrobial, antitumor Antimicrobial Anticancer, antioxidant

Biological Activity

The compound 1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS Number: 1092295-70-9) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FN2OC_{12}H_{13}FN_2O with a molecular weight of 220.24 g/mol. The presence of the fluorine atom in the aromatic ring is significant as it can influence the compound's biological interactions and efficacy.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory properties. Specifically, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study highlighted that certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example:

  • A derivative exhibited an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating strong cytotoxicity .
  • Another study reported compounds with IC50 values ranging from 12.50 µM to 42.30 µM against different lung cancer cell lines (NCI-H460) .

Table 1: Biological Activity of Related Pyrazole Compounds

Compound NameActivity TypeCell LineIC50 (µM)
Compound A (similar structure)AnticancerMCF73.79
Compound BAnticancerNCI-H46012.50
Compound CAnti-inflammatory-85% inhibition

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A recent study investigated the anti-inflammatory effects of various pyrazole derivatives in a mouse model induced with carrageenan. The results showed that certain derivatives significantly reduced paw edema, comparable to indomethacin, a known anti-inflammatory drug .
  • Case Study on Anticancer Efficacy :
    In another study focusing on lung cancer treatment, a series of pyrazole derivatives were synthesized and tested against A549 cell lines. One compound displayed remarkable growth inhibition with an IC50 value of 26 µM , demonstrating its potential as an effective anticancer agent .

The mechanism through which pyrazole derivatives exert their biological effects often involves the modulation of specific pathways related to inflammation and cancer progression. For example:

  • Inhibition of cyclooxygenase (COX) enzymes has been linked to the anti-inflammatory properties observed in these compounds .
  • The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in tumor cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2-fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one?

The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones. For example, a modified Claisen-Schmidt reaction can be used, where 2-fluorophenylacetone reacts with isopropyl-substituted hydrazine derivatives under acidic or basic conditions. Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature (reflux at 80–100°C), and reaction time (6–12 hours). Post-reaction purification involves recrystallization from ethanol or column chromatography. Monitoring via TLC (e.g., hexane:ethyl acetate, 7:3) is critical to confirm intermediate formation .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural features of this compound?

  • 1^1H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH3_3), δ 3.2–3.5 ppm (pyrazoline CH2_2), and δ 6.8–7.5 ppm (fluorophenyl aromatic protons).
  • 13^{13}C NMR : Signals for the carbonyl group (C=O) appear at ~170–175 ppm.
  • IR : Strong absorption at ~1650–1700 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C-F stretch).
  • MS : Molecular ion peak [M+H]+^+ at m/z 249.1 (calculated for C12_{12}H13_{13}FN2_2O). High-resolution MS validates the molecular formula .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve structural ambiguities in pyrazolinone derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. For example:

  • Space group determination : Triclinic P1P1 or monoclinic P21/cP2_1/c are common.
  • Key metrics : Rint<0.05R_{\text{int}} < 0.05, R1>2σ(I)R1 > 2σ(I) < 0.05, and wR2 < 0.14.
  • Validation : PLATON checks for missed symmetry and solvent-accessible voids.
    The fluorophenyl ring typically exhibits dihedral angles of 10–20° with the pyrazoline core, influencing π-π stacking in the crystal lattice .

Q. How do electronic effects of the 2-fluorophenyl substituent impact biological activity?

The electron-withdrawing fluorine atom enhances electrophilicity at the pyrazoline C3 position, facilitating interactions with biological targets (e.g., enzymes or receptors). Computational studies (DFT) reveal:

  • HOMO-LUMO gap : Reduced gap (~4.5 eV) increases reactivity.
  • Electrostatic potential maps : Fluorine’s negative potential enhances hydrogen bonding with active-site residues (e.g., in antimicrobial targets) .

Q. What statistical methods resolve contradictions in structure-activity relationship (SAR) studies?

Multivariate analysis (e.g., PCA or PLS regression) correlates substituent properties (Hammett σ, π-hydrophobicity) with bioactivity. For example:

  • Antimicrobial activity : LogP values >2.5 correlate with improved membrane penetration.
  • Anticancer activity : Meta-substituted fluorophenyl groups show higher IC50_{50} values than para-substituted analogs due to steric effects. Discrepancies arise from assay variability (e.g., cell line specificity), requiring cross-validation via orthogonal assays (e.g., SPR vs. MTT) .

Q. How can reaction optimization address low yields in pyrazolinone synthesis?

Design of Experiments (DoE) identifies critical factors:

  • Catalyst screening : p-TsOH vs. acetic acid (yields improve from 45% to 72%).
  • Solvent polarity : Ethanol (ε = 24.3) vs. DMF (ε = 36.7) affects cyclization kinetics.
  • Temperature gradients : Microwave-assisted synthesis (100°C, 30 min) reduces side-product formation compared to conventional heating .

Methodological Guidance

Q. How to validate computational docking predictions for this compound’s biological targets?

  • Molecular docking : Use AutoDock Vina with a flexible receptor (e.g., COX-2 or EGFR kinase).
  • Validation metrics : RMSD < 2.0 Å between predicted and experimental poses (if available).
  • Experimental cross-check : Compare IC50_{50} values from enzymatic assays (e.g., fluorescence-based kinase inhibition) with docking scores. Discrepancies may indicate allosteric binding modes .

Q. What analytical techniques quantify degradation products under stability testing?

  • HPLC-DAD/MS : Reverse-phase C18 column (ACN:water gradient) detects hydrolyzed products (e.g., fluorophenylacetic acid).
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks.
  • Kinetic modeling : Zero-order degradation kinetics dominate under acidic conditions (pH 1.2), with t90_{90} ~ 120 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.